Beta-sinensal is a sesquiterpenoid that contributes significantly to the characteristic flavor and aroma of citrus fruits, particularly oranges [1]. The table below summarizes its documented natural sources and organoleptic properties.
| Aspect | Description |
|---|---|
| Natural Sources | Sweet orange (Citrus sinensis), Grapefruit (Citrus paradisi), Lemon (C. limon) [2] [1]. |
| Organoleptic Properties | Odor: Sweet, fresh, waxy, juicy orange [3]. Taste: Aldehydic, citrus peel (tangerine/mandarin) with marine and algae notes [4] [5]. | | Role in Flavor | Considered an important flavor and aroma compound in orange fruit; acts as a potential biomarker for consumption of citrus products [1]. |
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for identifying and quantifying this compound in complex citrus matrices. The following table outlines a typical experimental protocol.
| Protocol Aspect | Detailed Methodology |
|---|---|
| Sample Preparation | Extraction: Liquid-liquid extraction or solid-phase extraction of volatile compounds from citrus peel or juice. Example: Mix 20 µL of essential oil sample in 0.5 mL of dichloromethane [6]. |
| Instrumentation | GC-MS System: e.g., Agilent 5973N or 7890B/5977A MSD [7] [6]. |
| Chromatography Column | Capillary Column: e.g., HP-5MS UI (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) [6]. |
| GC Temperature Program | Initial: 60°C for 5 min Ramp: +3°C/min to 180°C Then: +20°C/min to 280°C Final Hold: 280°C for 10 min [6]. | | Carrier Gas & Flow | Helium at 1.0 mL/min [6]. | | Injection | Split mode (e.g., 1:30 ratio) [6]. | | Detection | Mass spectra acquired over m/z 30-500 range with 70 eV ionization energy [6]. | | Compound Identification | 1. Spectral Matching: Compare mass spectrum with reference libraries (e.g., NIST). 2. Retention Index (RI): Match experimental Kovats RI with literature values [6]. |
The experimental workflow for analyzing this compound from citrus samples can be visualized as follows:
Experimental Workflow for this compound Analysis
This compound is a sesquiterpenoid, meaning it is built from three isoprene units. Its biosynthesis in citrus plants shares a common upstream pathway with other important sesquiterpenes.
Simplified Sesquiterpene Biosynthesis Pathway
Key points from the research on its biosynthesis include:
Due to its low abundance in nature, extracting this compound directly from citrus is not economically efficient. Isobionics (a BASF brand) has pioneered a commercial biotechnology process, highlighted in the table below.
| Production Aspect | Traditional (Plant-Based) | Modern (Isobionics Fermentation) |
|---|---|---|
| Source | Extraction from orange oil [4]. | Fermentation from renewable raw materials [4] [5]. |
| Key Product | N/A (Mixture with other compounds) | Isobionics Natural this compound 20 - the first single-isomer this compound on the market [4] [5]. |
| Key Advantages | Directly from nature. | Premium, consistent quality; Reliable availability (independent of weather/harvest); Pesticide-free; Kosher & Halal certified [4] [5]. |
| Regulatory Status | - | Compliant with EU (EC) 1334/2008 (can be labeled as "natural flavoring"); FEMA/GRAS approval expected by June 2025 [5] [9]. |
| Applications | - | Enhances fruit flavors (citrus, mango, berry); effective in savory formulations (fish, meat, tomato); improves organoleptic properties of orange oil products [4] [5]. |
Beta-sinensal is a sesquiterpenoid, a class of terpenes built from three isoprene units [1]. It is a key flavor and aroma compound in citrus fruits, particularly oranges, and is also used as a food additive (FEMA 3141) [1].
The table below summarizes its core chemical and biochemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [1] |
| Chemical Formula | C₁₅H₂₂O [1] |
| Molecular Weight | 218.34 g/mol [1] |
| Classification | Sesquiterpenoid / Farsesane-type sesquiterpenoid [1] |
| Role & Use | Important for the overall flavour and aroma of orange fruit; used as a food additive [1] |
| Natural Source | Found in citrus, lemon, and sweet orange [1] |
| Biosynthesis Context | Classified among key sesquiterpene aroma compounds in citrus (alongside valencene, nootkatone, and alpha-sinensal) [2] |
This compound is recognized as one of several important sesquiterpene aroma compounds in citrus, a category that also includes valencene, nootkatone, and alpha-sinensal [2]. The general biosynthetic pathway for these compounds in citrus is regulated by sesquiterpene synthase enzymes [2].
The following workflow outlines the standard methodology for analyzing this compound and other volatile compounds in plant material, as described in the search results.
Experimental workflow for analyzing this compound in plant material
Key Methodological Details:
The table below summarizes the known chemical and physical properties of this compound.
| Property | Value |
|---|---|
| Common Name | This compound [1] |
| CAS Number | 60066-88-8 [2] [1] |
| Molecular Formula | C₁₅H₂₂O [2] [1] |
| Molecular Weight | 218.33500 g/mol [2] [1] |
| Density | 0.872 g/cm³ [1] |
| Boiling Point | 333.4°C at 760 mmHg [1] |
| Flash Point | 155.8°C [1] |
| LogP | 4.380 (Indicating high lipophilicity) [2] [1] |
While the specific role of this compound is not documented, the general mechanism of how odorants are detected and signal transduction occurs in humans is well-established [3] [4]. The following diagram illustrates this pathway, which would apply to any odorant molecule upon entering the nose.
Overview of the molecular events in olfactory signal transduction.
For a researcher aiming to study an odorant like this compound, the key experimental approaches would involve techniques from structural biology and cell signaling.
A detailed protocol for understanding odorant binding at the atomic level, based on studies of the OR52 family, involves these steps [4]:
To functionally confirm receptor activation by an odorant [4]:
The general principles of olfaction suggest that this compound, due to its lipophilic nature, would be shuttled by odorant-binding proteins to a specific odorant receptor [3] [5]. Its activation would trigger the canonical cAMP-mediated pathway. Research on other terpenes indicates that this compound could play a role in insect behavior or plant defense mechanisms [6] [5].
To advance our understanding of this compound, I suggest:
Beta-sinensal (CAS No. 60066-88-8) is a sesquiterpene aldehyde with the systematic name 2,6-dimethyl-10-methylene-2,6,11-dodecatrienal and a molecular formula of C15H22O [1].
Table 1: Physicochemical Properties of this compound [1]
| Property | Value / Description |
|---|---|
| CAS Number | 60066-88-8 |
| Molecular Formula | C15H22O |
| Molecular Weight | 218.34 g/mol |
| Physical Appearance | Colorless to orange clear liquid |
| Specific Gravity | 0.917 - 0.923 @ 25°C |
| Refractive Index | 1.504 - 1.513 @ 20°C |
| Boiling Point | 180°C @ 1.0 mm Hg; 331-333°C @ 760 mm Hg |
| Flash Point | 155.6°C (312°F) |
| Estimated LogP (o/w) | 4.624 |
| Solubility | Soluble in alcohol and oils; slightly soluble in water (0.4912 mg/L @ 25°C) |
| Odor Description | Citrus, orange, sweet, fresh, waxy, juicy |
Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique for separating, identifying, and quantifying this compound in sweet orange oil.
The first critical step is obtaining a representative essential oil sample from the orange peel.
The following workflow generalizes a standard GC-MS protocol suitable for analyzing this compound and other volatiles. Specific parameters may require optimization.
GC-MS Workflow for this compound Analysis
This compound is a trace component in sweet orange PEO, which is overwhelmingly dominated by monoterpenes like limonene (>90%) [2] [6] [7].
Table 2: Occurrence and Levels of this compound in Citrus Contexts
| Context | Approximate Level | Notes |
|---|---|---|
| Sweet Orange Peel Oil | Trace amounts (< 0.1% of total oil) [8] [6] | A typical level in mature fruit; levels can be influenced by variety, maturity, and environment. |
| Influence of Fruit Maturity | Increases during early growth [2] | One study noted an increase between 50 and 140 days post-flowering. |
| Contribution to Aroma | Minor [6] | Despite its low concentration, its sensory impact is recognized, though less than that of aliphatic aldehydes (e.g., octanal, decanal). |
| Comparative Analysis | Higher in Clementine 'Clemenpons' [8] | An untargeted metabolomics study found this compound was one of several VOCs that quantitatively distinguished the closely related Clemenpons variety from Clemenules. |
While direct clinical evidence is limited, this compound and the orange oil matrix show promising bioactivities relevant to drug discovery.
The odor profile of this compound is complex and central to its application in flavors and fragrances. The table below summarizes the key descriptors and nuances from various sources.
| Source / Product | Odor Descriptors |
|---|---|
| Pure Compound (at 10% in dipropylene glycol) [1] | orange, sweet, fresh, waxy, juicy |
| Natural Sinensal (ex-Orange) [1] [2] | citric, sweet, fresh, waxy |
| Isobionics Natural this compound 20 [3] | aldehydic, citrus (tangerine, mandarin) peel, marine, algae notes |
| cis-beta-Sinensal (AI Profile) [4] | fruity (69%), citrus (67%), fresh (57%), sweet (54%), green (53%), waxy (52%) |
For experimental and product development purposes, the consistent and quantitative physical properties of this compound are provided in the table below.
| Property | Value / Range | Conditions / Notes |
|---|---|---|
| CAS Number [1] [5] | 60066-88-8 | - |
| Molecular Formula [1] [6] | C₁₅H₂₂O | - |
| Molecular Weight [1] [6] | 218.34 g/mol | - |
| Specific Gravity [1] [5] | 0.917 - 0.923 | @ 25°C |
| Refractive Index [1] [5] | 1.504 - 1.513 | @ 20°C |
| Boiling Point [1] [5] | 180°C | @ 1.0 mm Hg |
| Flash Point [1] [5] | 312°F (155.6°C) | TCC |
| LogP (est.) [1] [5] [6] | 4.624 - 4.84 | Indicates high lipophilicity |
| Water Solubility [1] [6] | 0.4912 mg/L @ 25°C (est) | Practically insoluble |
| Vapor Pressure [1] [5] | 0.000137 mmHg @ 25°C (est) | Indicates low volatility |
| FEMA Number [1] [5] | 3141 | For use as a flavor ingredient |
| IFRA Recommendation [1] | Up to 4.0% | In the fragrance concentrate |
For the identification and quantification of this compound in natural extracts or synthetic mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.
This is the primary method used for identifying this compound and confirming its presence in complex mixtures like orange oil [7].
The following diagram illustrates the key steps in the GC-MS analysis workflow for identifying this compound in a sample.
This compound is a sesquiterpenoid that contributes significantly to the unique aroma of citrus fruits [7] [6]. While it can be extracted from orange oil, its low natural abundance makes this process challenging [8].
In plants, sesquiterpenes like this compound are synthesized from farnesyl diphosphate (FPP). The key step is catalyzed by sesquiterpene synthase enzymes [7]. Research has shown that the expression of these genes and the accumulation of corresponding aroma compounds are developmentally regulated, increasing as the fruit matures [7].
To overcome the limitations of natural extraction, advanced biotechnological methods have been developed.
The diagram below summarizes the two primary production pathways for this compound.
The foundational work for identifying beta-sinensal was conducted by researchers at the USDA's Western Regional Research Center (WRRC). The table below summarizes the key historical and chemical information.
| Aspect | Details |
|---|---|
| Discovery Context | Research into flavor compounds of processed foods, prompted by post-WWII flavor loss concerns during preservation [1]. |
| Discovering Institution | USDA Agricultural Research Service (ARS) Western Regional Research Center (WRRC) in Albany, California [1]. |
| Key Analytical Technique | Capillary temperature-programmed Gas Chromatography-Mass Spectrometry (GC-MS), pioneered at WRRC [1]. |
| Significance of Discovery | One of the first identifications of alpha- and this compound as major contributors to the character and quality of orange oil [1]. |
| Chemical Nature | Sesquiterpenoid (C15 compound); aldehyde [2] [3]. |
| Sensory Characteristic | Described as having a "metallic-fishy odor" which can lead to objectionable odors in higher concentrations [1]. |
While the original 1960s protocols are not fully detailed, contemporary research on sweet orange oil utilizes advanced techniques rooted in those WRRC methods. The following diagram and table outline the standard modern workflow for identifying key aroma compounds like this compound.
Modern analytical workflow integrates chemical separation, identification, and sensory impact assessment to pinpoint key flavor compounds like this compound [2].
| Step | Method/Technique | Key Details & Purpose |
|---|---|---|
| 1. Sample Preparation & Dilution | Solvent dilution (e.g., ethanol); Internal Standard addition [2]. | Preparation for analysis; enables precise quantification. |
| 2. Compound Separation & Identification | Gas Chromatography-Mass Spectrometry (GC-MS) [2]. | Separates complex volatile mixture; identifies compounds via mass spectrum and retention index [1] [2]. |
| 3. Quantification | Calculation based on GC peak areas and internal standard [2]. | Determines concentration of each volatile compound in the oil. |
| 4. Sensory Impact Assessment | Odor Activity Value (OAV) calculation [2]. | OAV = Compound Concentration / Odor Threshold. Identifies "characteristic impact compounds" with OAV ≥1 [1] [2]. This compound often has a low odor threshold, giving it a significant sensory impact even at low concentrations. |
For a research team, understanding the following contexts is crucial:
The table below summarizes the core identifier and basic properties of beta-Sinensal.
| Property Type | Value |
|---|---|
| CAS Number | 60066-88-8 [1] [2] |
| FEMA Number | 3141 [1] [2] [3] |
| JECFA Number | 1227 [1] [2] [3] |
| Systematic Name | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [1] [4] |
| Molecular Formula | C15H22O [1] [4] |
| Molecular Weight | 218.34 g/mol [4] |
| Classification | Sesquiterpenoid [4] |
| Property Type | Value |
|---|---|
| Physical State | Colorless to orange clear liquid (est.) [1] |
| Specific Gravity | 0.917 - 0.923 @ 25°C [1] |
| Refractive Index | 1.504 - 1.513 @ 20°C [1] |
| Boiling Point | 180°C @ 1.00 mm Hg [1] [4] |
| Water Solubility | 0.4912 mg/L @ 25°C (est.) [1] |
| LogP (o/w) | 4.624 (est.) [1] |
| Odor Description | Orange, sweet, fresh, waxy, juicy [1] |
This compound is approved for use as a flavoring agent with the following safety status:
Several specialty chemical suppliers list this compound, which can be useful for procuring materials for experimental work.
| Supplier | Listed Product Notes |
|---|---|
| BOC Sciences | Supplier of research chemicals and building blocks [1]. |
| Penta Manufacturing Company | Lists "SINENSAL NATURAL MIXTURE OF ALPHA AND BETA" [1]. |
| LLUCH ESSENCE S.L. | Offers "SINENSAL NATURAL EX-ORANGE" [1]. |
| Prodasynth | Offers "SINENSAL, NATURAL (EX-ORANGE)" [1]. |
The search results did not yield specific experimental protocols or direct mechanistic studies on this compound for therapeutic applications. However, the scientific literature provides a strong rationale for investigating natural products in this space.
Based on this context, the following experimental workflow outlines a potential approach to investigate this compound's biological activity:
To build a comprehensive whitepaper, you may need to explore specialized scientific databases beyond the general information presented here.
β-Sinensal is a sesquiterpenoid that significantly contributes to the characteristic flavor and aroma of sweet orange (Citrus sinensis L.) [1] [2]. It is classified as a sesquiterpenoid with the molecular formula C₁₅H₂₂O and an average molecular weight of 218.34 g/mol [1]. Along with α-sinensal, it is a major quality determinant of orange oil [2]. In higher concentrations, β-sinensal can produce undesirable metallic or fishy odors, making its precise quantification essential for quality control in the flavor, food, and pharmaceutical industries [2].
Proper sample preparation is critical for accurate quantification of β-sinensal from citrus matrices.
Drying reduces moisture that can interfere with analysis and prolongs sample stability. Freeze-drying is the preferred method to preserve heat-sensitive compounds like β-sinensal [3].
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary technique for separating, identifying, and quantifying β-sinensal in complex mixtures like orange oil.
The following parameters are adapted from methods used for analyzing sweet orange oil components [4].
The diagram below illustrates the core workflow for the analytical quantification of β-sinensal.
The table below summarizes the chemical identity and key analytical parameters for β-sinensal.
| Parameter | Value / Description | Reference |
|---|---|---|
| Common Name | β-Sinensal | [1] |
| IUPAC Name | (2E,6E)-2,6-dimethyldeca-2,6,11-trienal | [1] |
| CAS Registry Number | 3779-62-2 | [1] |
| Chemical Formula | C₁₅H₂₂O | [1] |
| Average Molecular Weight | 218.34 g/mol | [1] |
| Boiling Point | 180.0 °C at 1.00 mm Hg | [1] |
| Predicted LogP | 4.624 (est.) | [1] |
| Role in Flavor | Major contributor to orange oil quality; can impart metallic-fishy off-odors at high concentrations. | [2] |
This protocol provides a reliable framework for the quantification of β-sinensal using GC-MS. The critical steps for success are using freeze-dried peel material to preserve analyte integrity and adhering to the specified chromatographic conditions for optimal separation and detection. Accurate quantification is vital for ensuring the quality and consumer acceptability of orange-flavored products.
Beta-sinensal is a characteristic sesquiterpenoid aldehyde found in orange essential oils, particularly significant due to its potential role in sweetness enhancement and contribution to the characteristic aroma profile of citrus products. Recent research has demonstrated that certain aroma compounds in sweet orange oil can significantly enhance perceived sweetness, presenting promising applications in sugar reduction strategies for food and beverages [1]. Analysis of this compound requires sophisticated analytical approaches due to its presence in complex matrices alongside numerous other terpenoids, aldehydes, and aromatic compounds. These application notes provide detailed protocols for the reliable identification and quantification of this compound in orange oil matrices using gas chromatography-mass spectrometry (GC-MS), specifically designed for researchers and analytical scientists working in flavor chemistry, food science, and natural product development.
The significance of this compound extends beyond its aromatic properties, as research suggests it may function as a positive allosteric modulator of sweet taste receptors (T1R2/T1R3), enhancing sweetness perception through potential interactions with the Venus flytrap domain of these G-protein coupled receptors [1]. Understanding the precise concentration and isomeric distribution of this compound in orange oils is therefore crucial for both quality control and research applications aimed at developing reduced-sugar products without compromising sensory characteristics.
Proper sample preparation is critical for accurate this compound quantification. Cold-pressed orange oils contain both volatile and non-volatile components, requiring specific handling to ensure analytical reproducibility [3].
Sample Homogenization: If the orange oil sample appears separated or contains particulate matter, gently warm at 30-35°C for 15 minutes and vortex mix until homogeneous. Avoid excessive heating to prevent volatile loss or chemical modification.
Sample Dilution: Prepare a 1:10 (v/v) dilution of orange oil in n-hexane or dichloromethane. For samples with expected low this compound content, use 1:5 dilution. Transfer 100μL of orange oil to a 1mL volumetric flask and dilute to volume with appropriate solvent.
Internal Standard Addition: Add 25μL of 5α-Cholestane internal standard solution (1mg/mL in hexane) to 1mL of diluted sample, yielding a final concentration of 25μg/mL. Vortex mix for 30 seconds.
Derivatization (Optional): For enhanced stability of aldehydes or when analyzing non-volatile fractions, derivatization may be employed:
Table 1: Sample Preparation Scheme for Different Orange Oil Types
| Sample Type | Recommended Dilution | Internal Standard | Derivatization |
|---|---|---|---|
| Cold-pressed orange oil | 1:10 in hexane | 5α-Cholestane (25μg/mL) | Generally not required |
| Orange essence oil | 1:5 in hexane | 5α-Cholestane (25μg/mL) | Not required |
| Processed orange oil | 1:10 in hexane | 5α-Cholestane (25μg/mL) | Optional |
| Orange oil adulteration screening | 1:10 in dichloromethane | 5α-Cholestane (25μg/mL) | Not required |
Stock Solution: Prepare this compound stock solution at 1mg/mL in hexane. Store at -20°C protected from light for up to 30 days.
Calibration Standards: Prepare calibration standards in the range of 5-500μg/mL by serial dilution of stock solution with hexane containing internal standard at 25μg/mL.
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (15, 100, and 400μg/mL) in hexane with internal standard.
Optimal separation of this compound from interfering compounds requires careful optimization of GC parameters, particularly temperature programming and carrier gas flow rates [1] [3].
GC Conditions:
MS Conditions:
The following workflow diagram illustrates the complete GC-MS analysis process for this compound in orange oil:
Diagram 1: GC-MS Analysis Workflow for this compound in Orange Oil
The choice of GC column significantly impacts the separation efficiency of this compound from other orange oil components:
This compound identification should be based on multiple parameters to ensure accuracy in complex orange oil matrices:
Retention Index Comparison: Compare experimental Kovats retention index (RI) values with literature values. This compound typically elutes in the later portion of chromatograms with RI values approximately between 1700-1800 on non-polar columns [2].
Mass Spectral Interpretation:
Confirmatory Analysis:
Table 2: Characteristic Ions and Relative Abundances for this compound Identification
| m/z | Relative Abundance (%) | Proposed Fragment |
|---|---|---|
| 69 | 100 | C₅H₉⁺ (base peak) |
| 91 | 25-35 | C₇H₇⁺ |
| 119 | 15-25 | C₉H₁₁⁺ |
| 134 | 10-20 | C₁₀H₁₄⁺ |
| 161 | 5-15 | C₁₂H₁₇⁺ |
| 175 | 3-8 | C₁₃H₁₉⁺ |
| 189 | 2-5 | C₁₄H₂₁⁺ |
| 204 | 1-3 | C₁₅H₂₄O⁺ (molecular ion) |
Calibration Curve: Prepare using at least five concentration levels of this compound standard. The curve should demonstrate linearity with R² ≥ 0.995 over the working range.
Internal Standard Method: Use 5α-Cholestane as internal standard for quantification. Calculate this compound concentration using the formula: [ C_{sample} = \frac{(A_{sample}/A_{IS}) \times C_{IS}}{RF} ] Where RF (response factor) is determined from calibration standards.
Calculation of Aroma Activity: Determine the odor threshold and calculate odor activity values (OAV) when assessing sensory impact [2]: [ OAV = \frac{Concentration}{Odor Threshold} ]
For reliable this compound quantification, establish the following validation parameters:
Perform daily system suitability tests before sample analysis:
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor peak shape | Column degradation, active sites | Recondition column, use deactivated liners, employ carbonyl-specific guards |
| Low response | Sample degradation, incorrect dilution | Prepare fresh standards, verify dilution factors, check injection technique |
| Co-elution | Inadequate temperature programming | Optimize temperature ramp, use confirmatory column with different polarity |
| High baseline | Column bleed, contaminated ion source | Condition column properly, perform source cleaning |
| Irreproducible retention times | Flow rate fluctuations, column damage | Check GC pneumatics, trim column end, ensure leak-free connections |
Temperature Program Optimization: If this compound co-elutes with interfering compounds, modify the temperature program by:
Sample Introduction Techniques:
Selective Detection:
The analytical protocols described herein support various research applications:
Sweetness Enhancement Studies: Recent research indicates that characteristic compounds in sweet orange oil, including potentially this compound, demonstrate sweetening effects on sucrose solutions, with implications for sugar reduction in food products [1].
Quality Control and Authenticity: GC-MS analysis of this compound content assists in determining orange oil authenticity and detecting adulteration, as artisanal oils contain characteristic sesquiterpenoid profiles distinct from processed or blended oils [3].
Sensory-Omics Correlation: Integrating GC-MS data with sensory analysis reveals relationships between chemical composition and perceived aroma quality, enabling targeted flavor optimization [2].
Stability Studies: Monitoring this compound degradation during storage provides insights into orange oil shelf-life and optimal storage conditions.
These application notes provide comprehensive protocols for the reliable identification and quantification of this compound in orange essential oils using GC-MS. The method demonstrates robust performance across various orange oil types, with sufficient sensitivity and specificity for both quality control and research applications. Recent findings regarding the potential sweetness-enhancing effects of orange oil compounds underscore the importance of accurate analytical methods for characterizing minor components like this compound, particularly in the development of reduced-sugar food products. The detailed protocols, troubleshooting guidance, and validation parameters presented herein will assist researchers in obtaining reproducible and meaningful analytical data for this important citrus flavor compound.
Isobionics Natural beta-Sinensal 20 is a natural flavor ingredient produced by BASF using microbial fermentation. The key innovation is that it is the first single-isomer sinensal on the market not extracted from orange oil, which allows for more reliable supply and consistent quality [1] [2].
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Production Technology | Cutting-edge fermentation process from renewable raw materials [1] [2] |
| Organoleptic Profile | Aldehydic, citrus (tangerine, mandarin) peel taste and odor, with marine and algae notes [1] [2] |
| Typical Use Level | 0.1 - 10 ppm [1] [2] |
| Key Advantage | Independent of orange oil supply chain, ensuring premium quality and reliable availability [1] |
This ingredient is versatile and can be used across a wide range of flavor formulations. Its primary technical data and recommended applications are as follows:
Table 1: Technical Data and Regulatory Status [1] [2]
| Category | Specification |
|---|---|
| Purity & Certification | Pesticide-free, Kosher, Halal, and ISO 22000 certified [1] [2] |
| Regional Compliance (EU) | Complies with Regulation (EC) 1334/2008; can be labelled as a natural flavouring preparation [1] [2] |
| Regional Compliance (US) | Food-grade quality (21 CFR 182.1); FEMA/GRAS approval was expected as of June 2025 [1] |
Table 2: Application Guide in Flavor Formulations
| Application Category | Flavor Profile Contribution | Usage Note |
|---|---|---|
| Fruit Flavors | Adds juiciness and freshness to mango, berry, and all citrus flavors [1] [2] | Enhances the natural perception of fruit. |
| Savory Flavors | Shows potent effects in fish, meat, and tomato flavor formulations [1] [2] | Adds complexity and depth. |
| Citrus Oil Products | Perfect for enhancing the organoleptic properties of orange oil products [1] [2] | Can round off and improve the profile of natural extracts. |
Since the exact proprietary fermentation and recovery process is not publicly disclosed, here is a generalized workflow for the production of a secondary metabolite like this compound via fermentation, based on the available information and standard biotechnological practices.
The following diagram outlines the key stages from strain selection to the final product:
To build a research protocol, you would need to define parameters for each stage. The commercial process for this compound uses a proprietary fermentation technology to ensure high quality and reliable supply independent of agricultural harvests [1] [2]. The general methodology for such a process would involve:
For detailed technical data sheets or to request product samples for your own experimental evaluation, you can visit the official Isobionics website at www.isobionics.com or contact BASF's Aroma Ingredients sales team directly [1] [2].
β-Sinensal is a sesquiterpenoid that contributes significantly to the characteristic aroma and flavor of citrus fruits, especially oranges [1] [2]. It is traditionally identified as a component of cold-pressed orange oil but can impart a metallic-fishy odor at higher concentrations [1]. Recent advances in fermentation biotechnology have enabled its production as a standalone natural flavor ingredient, independent of orange oil extraction, offering greater application flexibility and consistent quality [3] [4].
The table below summarizes key properties of β-sinensal for researchers to consider during experimental design [2].
| Property | Value / Description |
|---|---|
| Common Name | β-Sinensal |
| IUPAC Name | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal |
| Chemical Formula | C₁₅H₂₂O |
| Average Molecular Weight | 218.34 g/mol |
| CAS Registry Number | 3779-62-2 |
| Solubility in Water | Practically insoluble (est. 0.49 mg/L at 25°C) |
| Estimated LogP | 4.624 (indicating high lipophilicity) |
| Boiling Point | 180°C at 1.00 mm Hg |
The recently launched Isobionics Natural beta-Sinensal 20 provides the following sensory and application characteristics, ideal for flavor enhancement in beverages [3] [5] [6].
| Aspect | Description |
|---|---|
| Sensory Profile | Aldehydic, citrus (tangerine, mandarin) peel taste and odor, with marine and algae notes. Imparts a fresh effect to odor and a slightly metallic effect to taste. |
| Typical Use Level | 0.1 - 10 ppm |
| Primary Applications | - Fruit Flavors: Adds juiciness/freshness to mango, berry, all citrus flavors.
This protocol outlines the procedure for determining the detection and recognition thresholds of β-sinensal in a model beverage system.
This protocol assesses the stability of β-sinensal in a final beverage product under various storage conditions.
The following diagram illustrates the recommended workflow for integrating β-sinensal into a beverage formulation, from initial assessment to final product validation.
Best Practices for Application:
For commercial application, the following regulatory and sourcing information is critical [3] [6] [4]:
β-Sinensal is a versatile, natural tool for flavor chemists seeking to enhance citrus authenticity and add juicy, fresh notes to a wide range of beverages. Its recent commercial availability via fermentation provides a reliable, high-quality source. Successful application requires careful dosage control, stability testing, and an understanding of its synergistic potential within complex flavor systems.
Beta-sinensal is a valuable bioactive compound found primarily in citrus fruits, known for its distinctive aroma and potential therapeutic applications. Like many bioactive compounds, this compound faces significant challenges that limit its practical utilization in pharmaceutical and nutraceutical products. These challenges include high volatility, poor water solubility, and susceptibility to oxidation and degradation under environmental stressors. Encapsulation technologies have emerged as a powerful strategy to overcome these limitations by entrapping bioactive compounds within protective matrices, thereby enhancing their stability, controlling their release, and improving their bioavailability. This document provides detailed application notes and experimental protocols for the effective encapsulation of this compound, drawing on current research and optimized methodologies from related stabilization studies.
The fundamental principle behind encapsulation involves creating a protective barrier between the sensitive core material (this compound) and the external environment. This is achieved through various wall materials and encapsulation techniques that can be selected based on the intended application, desired release profile, and scale of production. For this compound specifically, recent research indicates that large-ring cyclodextrins and alginate-based systems show particular promise due to their ability to form stable inclusion complexes and microspheres that effectively protect and control the release of this valuable compound.
Recent advances in encapsulation technology have identified several promising approaches for stabilizing sensitive compounds like this compound. The selection of an appropriate encapsulation system depends on multiple factors, including the physicochemical properties of the core material, the desired release characteristics, processing conditions, and the final application. Based on current research, three primary encapsulation platforms show significant potential for this compound stabilization, each with distinct advantages and limitations as summarized in Table 1.
Table 1: Comparison of Encapsulation Systems for this compound
| Encapsulation System | Encapsulation Efficiency | Key Advantages | Optimal Application Context |
|---|---|---|---|
| Large-Ring Cyclodextrins | 59.7–72.9% [1] | Superior encapsulation of larger molecules, enhanced thermal stability, improved water solubility [1] | Pharmaceutical formulations, flavor enhancement, heat-processed products |
| Alginate Microspheres | 55–85% [2] | pH-dependent release, biocompatibility, cost-effectiveness, simple production process [2] | Nutraceuticals, controlled release systems, gastrointestinal targeting |
| Complex Coacervation (Chitosan-Gelatin) | >80% [3] | High payload capacity, excellent retention of volatiles, controlled release kinetics [3] | Food applications, topical products, essential oil stabilization |
The optimal encapsulation strategy for this compound should be selected based on specific application requirements. For enhanced thermal stability and improved water solubility, large-ring cyclodextrins (LR-CDs) demonstrate particular efficacy, with research showing they can increase the water solubility of hydrophobic compounds by up to 800-fold [1]. The larger cavity size of LR-CDs (9+ glucose units) compared to conventional α-, β-, and γ-cyclodextrins provides superior accommodation of larger molecules like this compound, with the flexible structure allowing optimal host-guest interactions [1].
For applications requiring pH-responsive release in the gastrointestinal tract, alginate-based systems offer significant advantages. Alginate microspheres remain stable in acidic environments but swell and release their contents under neutral to basic conditions, making them ideal for targeted intestinal delivery [2]. When high payload capacity and excellent retention of volatile compounds are priorities, complex coacervation between chitosan and gelatin presents a robust option, with encapsulation efficiency regularly exceeding 80% [3].
Comprehensive characterization of encapsulated this compound is essential to verify the success of the encapsulation process and predict performance in final applications. A multifaceted analytical approach should be employed to assess critical quality attributes, with methodologies and performance targets summarized in Table 2.
Table 2: Characterization Methods for Encapsulated this compound
| Parameter | Analytical Method | Performance Indicators | Experimental Conditions |
|---|---|---|---|
| Encapsulation Efficiency | HPLC/UV-Vis spectroscopy | >70% for cyclodextrins, >80% for coacervation [1] [3] | Washing with appropriate solvent, extraction, quantification |
| Thermal Stability | TGA/DSC | Weight loss <10% at 150°C [1] | Heating rate: 10°C/min, nitrogen atmosphere |
| Particle Morphology | SEM | Spherical, smooth surface, uniform size distribution [2] | Acceleration voltage: 5-15 kV, appropriate magnification |
| Chemical Interaction | FTIR | Shift in characteristic peaks (e.g., C=O, OH), no destructive chemical reactions [2] | Spectral range: 4000-500 cm⁻¹, KBr pellet method |
| Crystallinity | XRD | Broad amorphous halo, absence of sharp crystalline peaks [1] | Scanning range: 5°-60° 2θ, CuKα radiation |
Beyond basic characterization, evaluating the release kinetics and stability of encapsulated this compound under various environmental conditions provides critical data for application development. In vitro release studies under simulated gastrointestinal conditions demonstrate that alginate-based systems can provide controlled release profiles with minimal release in gastric conditions and substantial release in intestinal environments [2]. Accelerated stability testing should include monitoring of this compound retention under different temperature, humidity, and light exposure conditions, with optimal systems maintaining >80% of initial content after 30 days at 40°C [3].
The mechanism of interaction between this compound and encapsulation matrices significantly influences both stability and release behavior. In cyclodextrin systems, hydrophobic interactions drive the formation of inclusion complexes, while in polyelectrolyte systems like chitosan-gelatin coacervates, electrostatic forces primarily contribute to encapsulation. Understanding these interactions enables rational optimization of encapsulation formulations for specific application requirements.
Objective: To encapsulate this compound using large-ring cyclodextrins (LR-CDs) for enhanced stability and solubility.
Materials:
Procedure:
Quality Control:
Objective: To encapsulate this compound in alginate microspheres using extrusion technique for controlled release applications.
Materials:
Procedure:
Quality Control:
Objective: To encapsulate this compound using chitosan-gelatin complex coacervation for high payload capacity.
Materials:
Procedure:
Quality Control:
Diagram 1: Experimental workflow for this compound encapsulation optimization
Diagram 2: Host-guest interaction mechanism in cyclodextrin encapsulation
Encapsulation technologies offer powerful solutions to the stability and delivery challenges associated with this compound. The protocols presented in this document provide researchers with validated methodologies for implementing three distinct encapsulation approaches, each with specific advantages for different application scenarios. Large-ring cyclodextrins excel in solubility enhancement and thermal protection, alginate microspheres offer superior pH-responsive release characteristics, and complex coacervation provides high payload capacity and excellent retention of volatile compounds.
Future research directions should focus on developing hybrid encapsulation systems that combine the advantages of multiple technologies, optimizing processes for industrial-scale production, and conducting comprehensive in vivo studies to validate the bioavailability and efficacy of encapsulated this compound. Additionally, exploration of novel encapsulation materials with enhanced functionality and application of quality by design (QbD) principles to encapsulation process development will further advance the field. As encapsulation technologies continue to evolve, they will undoubtedly unlock new opportunities for utilizing this compound and other sensitive bioactive compounds in diverse pharmaceutical, nutraceutical, and food applications.
Odor Activity Value (OAV) serves as a fundamental quantitative metric in flavor chemistry that enables researchers to determine the actual contribution of specific volatile compounds to the overall aroma profile of a sample. Calculated as the ratio of a compound's concentration to its odor threshold, OAV provides a scientific basis for identifying which compounds truly drive sensory perception, regardless of their absolute concentration. This approach is particularly valuable in complex matrices where numerous volatiles coexist but only a subset actually influences aroma. The dose-over-threshold (DOT) approach further expands on this concept, allowing for the characterization of complex aroma combinations in products like ripened pu-erh tea [1].
β-Sinensal (C₁₅H₂₂O) is a sesquiterpenoid compound predominantly found in citrus species, particularly in sweet orange oil where it serves as a characteristic aroma compound and potential biomarker for citrus consumption [2]. With its molecular weight of 218.34 g/mol and low water solubility (0.49 mg/L at 25°C), β-sinensal presents specific analytical challenges that require optimized methodologies for accurate quantification [2]. This sesquiterpenoid plays a significant role in the overall flavor and aroma of orange fruit and is registered for use as a food additive (FEMA 3141) [2]. Understanding its specific contribution to citrus aromas through OAV calculation has important applications in food science, flavor development, and quality control processes.
Table 1: Key Applications of OAV Determination for β-Sinensal in Research and Industry
| Field | Application | Significance |
|---|---|---|
| Food Quality Control | Quality assessment of citrus juices and products | Identifies aroma contribution in reduced-sugar products [3] |
| Flavor Development | Creation of authentic citrus flavor profiles | Guides flavor formulation based on impact compounds |
| Product Development | Sugar-reduction in beverages | Enhances perceived sweetness via aroma-taste interactions [3] |
| Sensory Science | Correlation of chemical data with human perception | Bridges analytical chemistry and sensory experience |
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) represents the gold standard for quantifying volatile compounds like β-sinensal in complex matrices. This technique combines efficient extraction, sensitive detection, and reliable identification capabilities. The HS-SPME process begins with weighing 0.5 g of homogenized sample into a 20 mL headspace vial, followed by the addition of 20 μL of internal standard (ethyl decanoate, 98% purity) [4]. After adding boiling water and sealing, samples are equilibrated at 80°C for 10 minutes before exposing a pre-conditioned DVB/CAR/PDMS fiber (50/30 μm) to the headspace for 50-60 minutes at the same temperature [4].
For GC-MS analysis, the thermal desorption of extracted compounds occurs in the injection port at 250°C for 5 minutes [3]. Separation is typically achieved using a DB-WAxETR column (60 m × 0.32 mm × 0.25 μm) with helium carrier gas at 1 mL/min flow rate [5]. The optimal temperature program for β-sinensal separation increases from 35°C (hold 5 min) to 150°C at 3°C/min, then to 240°C at 10°C/min with a 2-minute hold [5]. Mass spectrometry detection employs electron ionization (70 eV) with ion source temperature of 230°C, scanning from m/z 45-500 [5].
Sensory analysis complements instrumental measurements by providing the human perception context essential for OAV calculation. For β-sinensal evaluation, Quantitative Descriptive Analysis (QDA) employs trained panels to assess aroma characteristics using predefined intensity scales (typically 0-6, where 0=no sensation and 6=very strong) [4]. Panelists evaluate key aroma descriptors including floral, fruity, herbal, aged, and woody attributes, with specific focus on the citrus-floral characteristics associated with β-sinensal [4].
Additional sensory methods include triangular testing for difference detection and threshold determination using ascending concentration series in appropriate matrices. For cross-modal interaction studies, such as investigating how β-sinensal aroma might enhance sweetness perception, trained panelists evaluate sweetness intensity in sucrose solutions with and without aroma compounds using specialized sweetness meters and electronic tongue systems [3]. All sensory procedures must comply with ethical guidelines, including informed consent and approval by institutional ethics committees [3].
Sample Handling: Fresh citrus samples or citrus-containing products should be immediately frozen in liquid nitrogen upon collection and stored at -80°C until analysis. For tea samples containing β-sinensal, process using standardized methods involving withering, fermentation, and drying as applicable [5] [4].
Homogenization: Grind frozen samples to a fine powder using a pre-chilled mortar and pestle or analytical mill. Sieve through a 40-mesh screen (0.425 mm openings) to ensure particle size uniformity [4].
HS-SPME Optimization: Based on the chemical properties of β-sinensal (logP ≈ 4.624), the DVB/CAR/PDMS fiber provides optimal extraction efficiency [2] [4]. Condition the fiber according to manufacturer specifications before first use and between samples to prevent carryover.
Internal Standard Preparation: Prepare ethyl decanoate working solution in methanol (concentration 100 μg/mL). Add 20 μL of this solution to each 0.5 g sample prior to HS-SPME extraction for quantification [4].
Table 2: Optimized GC-MS Parameters for β-Sinensal Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Column | DB-WAxETR (60 m × 0.32 mm × 0.25 μm) | Polar stationary phase ideal for oxygenated terpenoids |
| Injection Temperature | 250°C | Splitless mode for 2 min, then split ratio 1:20 |
| Carrier Gas | Helium (99.999% purity) | Constant flow: 1 mL/min |
| Oven Program | 35°C (5 min)→150°C @ 3°C/min→240°C @ 10°C/min (2 min) | Total run time: 53.83 min |
| MS Transfer Line | 240°C | |
| Ion Source | 230°C | Electron energy: 70 eV |
| Quadrupole | 150°C | |
| Mass Range | m/z 45-500 | Scan mode for identification |
For β-sinensal identification, compare mass spectra with reference standards and validate through retention index calculation using n-alkane series (C10-C20) [5]. The characteristic ions for β-sinensal include m/z 218 (molecular ion), 175, 161, 147, and 119. Quantification should be performed using a calibration curve developed with authentic standards across the expected concentration range (typically 0.1-100 mg/L).
The following diagram illustrates the complete experimental workflow for determining the Odor Activity Value of β-sinensal:
Diagram 1: Experimental workflow for determining the odor activity value of β-sinensal, encompassing sample preparation, instrumental analysis, sensory evaluation, and data interpretation stages.
The OAV calculation for β-sinensal follows this fundamental equation:
OAV = C / T
Where:
For comprehensive flavor profiling, the Dose-over-Threshold (DOT) approach can be applied, which sums the OAVs of compounds sharing similar odor qualities [1]. When the OAV > 1, the compound is considered to contribute directly to the aroma profile. The magnitude of OAV above 1 indicates its relative importance, with higher values signifying greater impact.
Research on sweet orange oil has demonstrated that β-sinensal is one of several characteristic aroma compounds that can influence sweetness perception through cross-modal interactions, potentially allowing for sugar reduction in beverages by enhancing perceived sweetness without adding calories [3]. The floral aroma characteristics associated with β-sinensal and related compounds like geraniol and linalool contribute significantly to the overall aroma profile of citrus products and teas [5] [4].
Table 3: Troubleshooting Common Issues in β-Sinensal OAV Determination
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low β-Sinensal Recovery | Fiber degradation, incomplete extraction | Condition SPME fiber before use; optimize extraction time/temperature |
| Poor Chromatographic Resolution | Column contamination, suboptimal temperature program | Clean or replace GC column guard; adjust temperature ramp rate |
| Matrix Effects | Complex sample interfering with extraction | Use matrix-matched calibration; standard addition method |
| Inconsistent Sensory Thresholds | Panel fatigue, reference standard degradation | Regular panel training; fresh reference solutions |
| High Method Variance | Inconsistent sample preparation, fiber aging | Strict homogenization protocol; monitor fiber performance |
For comprehensive flavor profiling, researchers should consider the synergistic effects between β-sinensal and other aroma compounds. Studies have shown that certain aromas can enhance sweetness perception in sucrose solutions, with vanilla aroma demonstrating the most significant sweetening effect, while compatible aromas like those in sweet orange oil can also enhance sweetness perception through cross-modal interactions [3]. This phenomenon has important applications in developing reduced-sugar products.
Method validation for β-sinensal OAV determination should include assessment of linearity (R² > 0.995), precision (RSD < 10%), accuracy (85-115% recovery), and limit of quantification (typically 0.5-5 μg/kg depending on matrix). The odor threshold for β-sinensal should be determined in the specific matrix of interest using trained panelists, as thresholds can vary significantly between different matrices (water, oil, sucrose solution, etc.).
For optimal results, consider conducting molecular dynamics simulations to better understand the interaction between β-sinensal and sweet taste receptors (T1R2/T1R3), which can provide insights into the mechanistic basis of cross-modal interactions between aroma and taste [3]. This advanced approach can help explain how β-sinensal might influence sweetness perception and guide product development decisions.
The determination of odor activity value for β-sinensal provides researchers with a powerful tool for understanding the contribution of this important sesquiterpenoid to overall aroma profiles. The combination of robust HS-SPME-GC-MS methodology with controlled sensory evaluation enables accurate quantification and interpretation of β-sinensal's impact in various matrices. As research continues to reveal the complex interactions between aroma compounds and taste perception, particularly through cross-modal effects, the strategic application of OAV data will become increasingly valuable in product development, especially in the creation of reduced-sugar foods and beverages that maintain high consumer acceptance.
The yield and quality of target compounds like beta-sinensal are highly dependent on the choice of extraction technique and its parameters. The table below summarizes the core principles and technologies you should consider.
| Extraction Method | Key Principle | Advantages for Volatiles | Reported Optimal Parameters for Citrus | Considerations for this compound |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) [1] [2] | Uses supercritical CO₂ (sc-CO₂) as a solvent; polarity can be modified with ethanol. | Low thermal degradation, high selectivity, tunable solubility, oxygen-free environment. | Pressure: 15-50 MPa; Temperature: 40-60°C; Co-solvent (EtOH): 2.5-10% [2]. | Ideal for sensitive terpenoids; use of ethanol as a modifier may enhance polar oxygenated compound yield. |
| Pressurized Liquid Extraction (PLE) [3] [4] | Uses liquid solvents at high pressure and temperature. | Rapid, efficient, uses less solvent, high extraction yield of bioactive compounds [4]. | Solvent: Ethyl Acetate or Ethanol; Temperature: 100°C; Time: 30 min [4]. | High temperature may risk degradation of very heat-sensitive compounds; requires optimization. |
| Electromagnetic Heat Hydrodistillation (EH-HD) [5] | Induces a thermal effect via an oscillating magnetic field, avoiding electrodes. | Avoids electrochemical reactions, uniform heating, higher proportion of oxygenated compounds [5]. | Magnetic Field: 1.39 T; Time: 60 min [5]. | A novel, promising method that may better preserve delicate compound profiles. |
| Ultrasound-Assisted Extraction (UAE) [6] | Uses ultrasonic cavitation to disrupt cell walls. | Faster than conventional methods, higher efficiency, lower energy consumption [6]. | Ethanol: 70%; Power: 300W; Time: 30 min (optimized for flavonoids) [6]. | Good for initial screening; potential for scale-up; thermal control is crucial. |
Here are answers to frequently asked questions that arise during the optimization process.
My extract yield is high, but the concentration of my target compound is low. What could be wrong?
I suspect my target compound is degrading during extraction. How can I confirm and prevent this?
The reproducibility between my extraction batches is poor. How can I improve it?
How does the choice of raw material affect the yield of my target compound?
The following diagram outlines a logical, step-by-step workflow for developing and optimizing your extraction process, from raw material to final analysis.
This guide synthesizes methodologies from citrus research relevant to extracting and analyzing volatile compounds like beta-sinensal from orange peel.
Q1: How does the initial processing of orange peel impact the yield of volatile compounds? The fixing method (initial heat treatment to inactivate enzymes) significantly impacts the quality and quantity of volatile compounds in the final product [1].
Q2: What are the key considerations for selecting an extraction method for orange peel? Selecting an extraction technique involves balancing efficiency, compound selectivity, and scalability while moving toward zero-waste biorefinery models [2].
Q3: How can I analyze and confirm the presence of target compounds like this compound? A multi-omics approach, combining metabolomics and transcriptomics, is powerful for identifying and understanding the biosynthesis of target compounds [3].
The table below summarizes key findings from research on orange peel processing to guide your experimental design.
Table 1: Impact of Fixing Method on Orange Peel and Tea Composition [1]
| Factor | Hot Air (HA) Fixing | Steam (ST) Fixing | Sunlight (SL) Fixing |
|---|---|---|---|
| Volatile Content | Higher | Lower than HA | Lower than HA |
| Key Volatile Groups | More alcohols, aldehydes, ketones, acids, esters | Not Specified | Not Specified |
| Polyphenols/Flavonoids | Lower in peel | Lower in peel | Higher in peel |
| Sensory Profile | Higher fruit aroma, mellow taste, better coordination | Less coordinated taste | More astringent taste, less sour |
| Bioactivity | Superior comprehensive antioxidant activity; higher α-glucosidase inhibition | Lower than HA | Lower than HA |
The following diagram outlines a logical workflow for the extraction and analysis of bioactive compounds from orange peel, integrating the concepts above.
| Challenge Category | Specific Issue | Potential Causes | Recommended Solutions |
|---|---|---|---|
| Extraction | Low yield & thermal degradation | Use of conventional methods (e.g., Hydrodistillation, Steam Distillation) causing inefficiency and compound degradation [1]. | Shift to Microwave-Assisted Hydrodistillation or Supercritical Fluid Extraction to improve yield and reduce thermal stress [1]. |
| Extraction | Complex, unstable starting material | Essential oils are inherently complex and unstable; source material (orange oil) may have low abundance of this compound [1] [2]. | Consider fermentation-based production to bypass plant extraction entirely, ensuring a reliable and pure single-isomer supply [3]. |
| Separation | Co-elution with impurities | Similar chemical properties of contaminants make separation difficult with standard chromatography [4]. | Optimize Reverse-Phase Chromatography with a shallow gradient (e.g., 20% to 30% Acetonitrile over 10 Column Volumes) to improve resolution [4]. |
| Separation | Poor peak shape in chromatography | Overloading the column; suboptimal mobile phase or flow rate [4]. | Reduce sample loading; use high flow rates to minimize peak decomposition while maintaining pressure limits [4]. |
| General | Solvent-related oxidation | Dissolution in solvents that promote oxidation of the compound during purification. | Use DMSO for dissolution to maximize loading and stability; if oxidation occurs (e.g., with Cys/Met), switch to DMF as an alternative [4]. |
This protocol leverages modern techniques to improve the initial extraction of volatile compounds like this compound from plant material [1].
The following diagram illustrates the logical workflow for selecting an appropriate extraction method based on your purity and yield goals:
This protocol, adapted from peptide purification, is highly relevant for purifying this compound from complex crude extracts [4].
The diagram below outlines the key stages of the chromatography optimization process:
Q1: What is the biggest advantage of using fermentation-derived this compound? The primary advantage is the bypassing of traditional extraction and its associated purity challenges. Fermentation produces a single-isomer product (like Isobionics Natural this compound 20) with reliable availability, independent of orange harvests and the complex chemistry of orange oil, leading to higher and more consistent initial purity [3].
Q2: Why is a shallow gradient recommended for chromatography? A shallow gradient (a slow change in solvent strength) increases the residence time of the compounds on the stationary phase. This allows for better distinction between molecules with very similar hydrophobicities, such as this compound and its close structural analogs, thereby improving resolution and final purity [4].
Q3: My this compound seems to degrade during purification. What could be the cause? Degradation can occur due to several factors:
The table below summarizes the basic identifiers and properties of β-sinensal as found in the Human Metabolome Database (HMDB) [1].
| Property | Description |
|---|---|
| Common Name | β-Sinensal [1] |
| CAS Registry Number | 3779-62-2 [1] |
| Chemical Formula | C₁₅H₂₂O [1] |
| Average Molecular Weight | 218.34 g/mol [1] |
| IUPAC Name | (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal [1] |
| Description | A sesquiterpenoid; important for orange flavor/aroma; used as a food additive; potential biomarker for citrus consumption [1]. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying volatile compounds like β-sinensal in complex natural extracts. The following workflow diagrams a general GC-MS protocol based on methodologies used in recent studies [2] [3].
Beyond identification, quantifying a compound's contribution to a sample's aroma is crucial. This is often done by calculating its Odor Activity Value (OAV), which is the ratio of the compound's concentration to its odor threshold. A recent study on sweet orange oil identified key aroma compounds, and while β-sinensal was detected, its OAV was not among the highest reported [3].
The choice of extraction solvent significantly impacts the yield and profile of bioactive compounds. Research into Natural Deep Eutectic Solvents (NADES) has shown them to be a green and effective alternative to traditional organic solvents for extracting valuable compounds from orange peel [4].
Fermentation optimization is crucial for improving the yield, titer, and productivity of target compounds in bioprocesses [1] [2]. The table below summarizes various techniques available to researchers:
| Method | Description | Key Characteristics & Applications |
|---|---|---|
| One-Factor-at-a-Time (OFAT) [2] | Changes one independent variable while fixing all others. | Simple and easy to visualize individual effects on graphs. Ignores variable interactions, time-consuming for many variables [2]. |
| Factorial Design [2] | Independently varies levels of multiple factors to assess their individual and interactive effects. | Capable of evaluating synergistic or antagonistic effects between factors. Runs can become numerous with many factors (denoted as 2ⁿ for n factors) [2]. |
| Plackett-Burman Design [2] | A fractional factorial design for screening a large number of variables (n) with a small number of experiments (n+1). | Highly efficient for initial screening to identify the most influential factors from a large pool. Number of experiments must follow n+1=4k (e.g., 8, 12, 16) [2]. |
| Response Surface Methodology (RSM) [2] | Uses statistical designs (e.g., Central Composite Design) to build empirical models and find optimal factor levels. | Identifies optimal conditions and models the relationship between variables and response. Requires prior knowledge to select a narrower range of factors [2]. |
| Artificial Neural Network (ANN) [1] | A machine learning method for non-linear multivariate modeling of complex fermentation processes. | Can model complex, non-linear relationships that RSM cannot. Used with genetic algorithms for optimization; e.g., 31.58-fold increase in endoglucanase production [1]. |
This compound is a valuable sesquiterpene aldehyde with a distinctive orange and marine aroma [3]. Its production has been revolutionized by biotechnology.
| Aspect | Details |
|---|---|
| Organoleptic Profile | Aldehydic, citrus peel (tangerine, mandarin), with marine and algae notes [3]. |
| Key Production Method | Fermentation Technology: This is the first single-isomer sinensal on the market not extracted from orange oil. It uses fermentation from renewable resources, ensuring reliable availability independent of harvest conditions [3]. |
| Applications | Adds juiciness and freshness to fruit flavors (mango, berry, citrus); enhances savory formulations (fish, meat, tomato); improves organoleptic properties of orange oil products [3]. |
| Advantages of Fermentation | Premium quality, EU/US natural status, food grade, Kosher and Halal certified, pesticide-free [3]. |
The following diagram illustrates a generalized workflow for the microbial production of a compound like this compound, integrating strain and fermentation optimization:
Q1: My fermentation shows no signs of microbial activity. What are the primary causes? A1: A lack of activity can stem from several factors. First, check that the fermentation temperature is within the optimal range for your specific microbial host, as yeast and bacteria have distinct requirements [4]. Second, investigate yeast health and pitching rates; old, inactive, or insufficient yeast will lead to sluggish or stalled fermentation [4]. Third, ensure the culture medium was properly aerated before inoculation, as oxygen is critical for initial microbial cell growth [4].
Q2: My process achieves a high cell density but a very low yield of the target product. How can I address this? A2: This is a common challenge where growth and production are uncoupled. Focus on medium formulation and induction optimization [1]. Key strategies include:
Q3: How can I systematically improve my fermentation titer when I have too many variables to test? A3: Employ a structured statistical approach to screen variables efficiently.
The following chart outlines a logical decision path for diagnosing and correcting a low-yield fermentation process:
What are the primary factors that cause beta-sinensal degradation? The main factors are heat, oxygen, and light [1] [2]. This compound is a terpene, and like most terpenes, it is thermally unstable and can decompose or oxidize when exposed to high temperatures, air, or light over time [1].
What is the best method to preserve citrus essential oils rich in compounds like this compound? The most effective method identified is freeze-drying (lyophilization) the citrus peel prior to oil extraction. Freeze-drying minimizes thermal degradation and better preserves the oil's quality and bioactive compounds compared to methods using heat [3].
What long-term storage conditions are recommended? For long-term storage of citrus peel or its extracts, conditions of low temperature and low humidity are crucial [4]. One study on aged citrus peel (Guang Chenpi) recommends avoiding long-term exposure to high temperature and high humidity, which can significantly degrade valuable components [4].
Here are detailed methodologies for key processes aimed at preserving sensitive compounds during preparation and storage.
This protocol is adapted from research on Thomson navel orange peels, which found freeze-drying to be superior for retaining essential oil yield and quality [3].
This protocol is based on a study that systematically tested the impact of storage environments on the chemical composition of aged citrus peel [4].
The following tables consolidate quantitative data from the research to support the experimental protocols.
Table 1: Impact of Drying Method on Citrus Peel and Essential Oil Quality [3]
| Drying Method | Conditions | Key Findings for Peel & Essential Oil |
|---|---|---|
| Freeze-Drying | -50°C, 0.125 mbar | Highest essential oil yield (6.90%), best color preservation, highest antioxidant activity. |
| Oven Drying | 45°C & 60°C | Lower oil yield and reduced quality compared to freeze-drying. |
| Sun Drying | 25-37°C, 36 hrs | Lower oil yield and reduced quality compared to freeze-drying. |
| Microwave Drying | 360W & 600W | Lower oil yield and reduced quality compared to freeze-drying. |
Table 2: Effect of Storage Conditions on Citrus Peel Components [4]
| Storage Condition | Temperature | Humidity | Key Impact on Chemical Composition |
|---|---|---|---|
| Low Temp / Low Humidity | 4°C ± 2°C | 35%–40% | Hinders the aging process and transformation of compounds. |
| High Temp / High Humidity | 35°C ± 2°C | >85% | Accelerates compound transformation but significantly decreases key flavonoids. |
| Packaging: Polyethylene (PE) Bags | (Various) | (Various) | Smaller reduction in total flavonoids and hesperidin compared to jute bags. |
The following diagram outlines a logical workflow for a research project aimed at stabilizing this compound, based on the protocols above.
It is crucial to note that the information provided here is based on general citrus essential oil and terpene research. No studies were found that specifically investigated this compound degradation kinetics during storage.
For any quantitative analytical method, you must demonstrate it is suitable for its intended purpose by validating specific performance characteristics. The table below summarizes the key parameters as defined by ICH Q2(R1) guidelines [1] [2].
| Parameter | Definition & Purpose | Typical Validation Approach |
|---|---|---|
| Specificity [1] | Ability to measure analyte accurately despite potential interference from other components. | Analyze sample with and without potential interferants (e.g., other sample matrix components). |
| Linearity [1] [2] | Ability to obtain test results directly proportional to analyte concentration. | Analyze samples at a minimum of 5 different concentrations. Plot response vs. concentration and calculate regression line. |
| Range [1] | The interval between upper and lower analyte concentrations with demonstrated precision, accuracy, and linearity. | Established from linearity studies; confirms acceptable performance across the intended use. |
| Accuracy [1] | Closeness of agreement between measured value and true value. | Analyze a minimum of 9 determinations over 3 concentration levels. Report as % recovery. |
| Precision [1] | Degree of scatter between repeated measurements. Includes repeatability and intermediate precision. | Measure via standard deviation/relative standard deviation of multiple samplings. Repeatability (short-term), Intermediate Precision (different days, analysts). |
| LOD / LOQ [1] [2] | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. | Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of response and slope. |
For characterizing compounds like beta-sinensal, a combination of chromatography and mass spectrometry is standard. The following workflow outlines the general method development and validation process.
Step-by-Step Protocol for a UPLC-MS/MS Method (Adaptable for this compound)
This protocol is adapted from a validated method for analyzing ginsenosides [3]. You would need to adjust parameters like the mobile phase and MS settings for this compound.
Sample Preparation:
Instrumentation and Conditions [3] [5]:
Method Validation:
Here are answers to common issues researchers face during method development and validation.
Q1: My chromatographic peaks are broad or tailing. How can I improve the peak shape?
Q2: The method lacks sensitivity (high LOD/LOQ). What can I do?
Q3: My results are not precise. What are the likely causes?
Q4: How can I prove my method is specific for this compound?
Q5: Where can I find chemical data for this compound to guide my method development?
This compound is a sesquiterpene known for its distinctive citrus, sweet, fresh, waxy, and juicy odor notes, and it also contributes marine and algae nuances [1] [2]. Its presence and impact vary significantly across different citrus types and plant parts.
The table below summarizes the role of this compound in various citrus materials based on available research:
| Citrus Material / Type | Role and Relative Presence of this compound | Key Supporting Findings |
|---|---|---|
| Sweet Orange Peel Oil (C. sinensis) | Minor contributor to overall aroma [3] | A study of 43 cultivars found the aroma profile is dominated by aldehydes (octanal, nonanal) and oxygenated monoterpenes (linalool). Hydrocarbon monoterpenes (limonene) and sesquiterpenes, including This compound, have a small contribution [3]. |
| Lime + Grapefruit Somatic Hybrid | Recovered in hybrid leaves [4] | Analysis of a somatic hybrid between lime (cv. Mexican lime) and grapefruit (cv. Ruby Red) showed that This compound, originating from the grapefruit parent, was quantitatively recovered in the hybrid's leaves [4]. |
| Lime + Grapefruit Somatic Hybrid Peel | Newly synthesized compound [4] | In the peel of the same lime-grapefruit hybrid, alpha-sinensal, which was absent in both parent peels, was found in the hybrid. This indicates complex inheritance and expression of aroma biosynthesis pathways [4]. |
While the search results do not contain a specific protocol for this compound, a closely related study provides a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for simultaneously quantifying 10 flavonoids in citrus fruits and concentrates [5]. The methodology is summarized below, and adapting it for this compound would require using a GC-MS system instead.
Sample Preparation:
Compound Extraction:
Instrumental Analysis - HPLC-DAD (for flavonoids):
Method Validation (for the flavonoid method):
Data and Statistical Analysis:
The available data suggests that this compound is not a major volatile in all citrus types. Its presence can be specific to certain cultivars (like grapefruit) and is strongly influenced by genetic factors, as shown in somatic hybridization studies [4].
To address the data gap you've encountered:
The table below summarizes key characteristics of beta-sinensal and other aldehydes important in citrus and food flavors.
| Compound Name | Chemical Class | Reported Sensory Attributes | Occurrence | Sensory Relevance & Mechanism |
|---|---|---|---|---|
| This compound [1] [2] | Sesquiterpenoid | Contributes to overall flavor and aroma of orange [2]. | Citrus, lemon, sweet orange [2]. | A potential biomarker for citrus consumption; makes a minor contribution to orange aroma [1] [2]. |
| Short-Chain Aliphatic Aldehydes (e.g., Isovaleraldehyde) [3] | Aliphatic Aldehydes (C3-C6) | Malty, fruity, cocoa-like [3]. | Key flavors from Maillard reaction in cheese, soy sauce, sake [3]. | Taste modulator: Enhances sweet, umami, salty tastes below odor threshold by activating CaSR [3]. |
| Methional [3] | Sulfur-containing Aldehyde (C4) | Typical aroma of cheese and soy sauce [3]. | Cheese, soy sauce [3]. | Functions as a Positive Allosteric Modulator (PAM) for umami receptor T1R1/T1R3 and CaSR, enhancing umami and salty tastes [3]. |
| Strecker Aldehydes (e.g., 3-Methylbutanal, Methional, Phenylacetaldehyde) [4] | Aldehydes from amino acid degradation | Define wine oxidation; reduce fruitiness/woody notes [4]. | Formed in wines during oxidation [4]. | Negative sensory impact: Significant quality detriment at low concentrations (e.g., 13 µg/L Methional, 49 µg/L Phenylacetaldehyde) [4]. |
| Aliphatic Aldehydes (e.g., Octanal, Nonanal, Decanal) [1] | Aliphatic Aldehydes (C8-C12) | Major contributors to orange aroma [1]. | Sweet orange peel essential oil [1]. | Key positive aroma compounds in orange essential oil, despite lower concentrations than limonene [1]. |
For context, here are the key experimental methodologies used to generate the data in the guide.
Aldehydes can influence flavor through both smell and taste modulation, involving distinct biological pathways. The following diagram illustrates the key receptors and mechanisms involved.
A 2024 study specifically investigated the sweetening effect of characteristic compounds from sweet orange oil, including this compound, using a multi-technique approach [1].
The table below summarizes the key quantitative findings for this compound compared to other compounds tested in the study:
| Characteristic Compound | Sucrose Solution Concentration | Sweetness Value Increase (from Sensory Evaluation) | Key Experimental Method(s) |
|---|---|---|---|
| This compound | 3.5% | ~10% | Sensory analysis, Electronic tongue, Molecular dynamics simulation |
| Linalool | 3.5% | ~25% | Sensory analysis, Electronic tongue, Molecular dynamics simulation |
| Geraniol | 3.5% | ~15% | Sensory analysis, Electronic tongue |
| Octanal | 3.5% | ~5% | Sensory analysis, Electronic tongue |
| Control (Sucrose only) | 3.5% & 5.0% | Baseline (for comparison) | Sensory analysis, Electronic tongue |
The following methodologies were employed in the cited study to generate the data above [1]:
The human sweet taste receptor, T1R2/T1R3, is a Class C G-protein-coupled receptor (GPCR). The following diagram illustrates its general activation pathway, which is the context for how a sweet-enhancing compound might operate [2] [3] [4].
The recent structural studies reveal that the sweet taste receptor has a unique asymmetric architecture and activation mechanism compared to other Class C GPCRs. Agonist binding (e.g., by sucralose) primarily occurs in the Venus flytrap (VFT) domain of the T1R2 subunit, inducing a conformational change that leads to activation [4] [5] [6].
The finding that this compound can enhance sweetness via cross-modal interaction opens several research avenues:
The human sweet taste receptor is a heterodimeric Class C G-protein-coupled receptor (GPCR) composed of T1R2 and T1R3 subunits [1] [2]. It features multiple ligand-binding sites, which allow it to recognize a vast array of chemically diverse sweet-tasting compounds [2] [3].
The table below summarizes the key known binding sites and their representative ligands:
| Receptor Domain | Ligand Binding Specificity | Key Ligand Examples | Experimental Evidence |
|---|---|---|---|
| T1R2 Venus Flytrap Domain (VFTM) | Primary site for many small-molecule sweeteners [4] [5]. | Sucralose, Aspartame, Acesulfame K, Saccharin [2] [3] [4]. | Cryo-EM structures, site-directed mutagenesis, calcium imaging assays [4]. |
| T1R3 Transmembrane Domain (TMD) | Allosteric site for some sweeteners and inhibitors [2] [6]. | Cyclamate (sweetener), Lactisole (inhibitor) [1] [2]. | Chimeric receptor studies, mutagenesis [1] [2]. |
| T1R3 Cysteine-Rich Domain (CRD) | Critical for response to sweet-tasting proteins [1] [2]. | Brazzein, Monellin [1] [2]. | Human/mouse chimeric receptors, single-point mutagenesis (e.g., D535Q, A537T) [1]. |
To determine if beta-sinensal binds to the T1R2/T1R3 receptor, researchers typically use a combination of functional activity assays and direct binding studies. The following diagram illustrates a generalized workflow that integrates these key methodologies.
The functional and binding assays outlined in the workflow can be performed as follows:
Calcium Mobilization Assay in HEK293 Cells This is a standard functional assay to test if a compound activates the receptor [1] [3].
Saturation Transfer Difference (STD) NMR Spectroscopy This method directly detects molecular binding between a ligand and its receptor, even in complex systems like cell membranes [1].
Given the lack of direct data, here are steps you could take to investigate this compound's potential interaction with T1R2/T1R3: